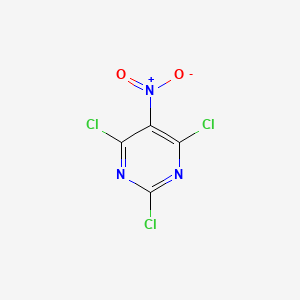

2,4,6-Trichloro-5-nitropyrimidine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,4,6-trichloro-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl3N3O2/c5-2-1(10(11)12)3(6)9-4(7)8-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFWFWSBFMRDNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401687 | |

| Record name | 2,4,6-trichloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4359-87-9 | |

| Record name | 2,4,6-trichloro-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4359-87-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4,6-Trichloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4,6-trichloro-5-nitropyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details the core synthesis mechanism, including the preparation of the precursor 2,4,6-trichloropyrimidine (B138864) and its subsequent nitration. Experimental protocols, quantitative data, and mechanistic visualizations are provided to support research and development efforts in medicinal chemistry and drug discovery.

Synthesis Overview

The synthesis of this compound is a two-step process that begins with the chlorination of barbituric acid to form the intermediate, 2,4,6-trichloropyrimidine. This is followed by the electrophilic nitration of the trichloropyrimidine intermediate to yield the final product.

Step 1: Synthesis of 2,4,6-Trichloropyrimidine

The primary method for the synthesis of 2,4,6-trichloropyrimidine involves the chlorination of barbituric acid. This reaction is typically achieved using phosphorus oxychloride (POCl₃) as the chlorinating agent. Various catalysts and reaction conditions have been reported to optimize the yield and purity of the product.

General Reaction Mechanism

The reaction proceeds through the conversion of the keto groups of barbituric acid into enol forms, which are subsequently chlorinated by phosphorus oxychloride. The presence of a tertiary amine or other catalysts can facilitate this process.

Experimental Protocols

Several patented methods detail the synthesis of 2,4,6-trichloropyrimidine. Below are summaries of key experimental procedures.

Protocol A: Chlorination with Phosphorus Oxychloride and a Catalyst

A common method involves the reaction of barbituric acid with phosphorus oxychloride in the presence of a catalyst, such as N,N-dimethylformamide (DMF) or a composite catalyst system.

-

Reactants:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Catalyst (e.g., N,N-diethylaniline, N,N-dimethylaniline, and quinoline (B57606) composite)

-

-

Procedure:

-

Barbituric acid and phosphorus oxychloride are mixed in a molar ratio of approximately 1:3 to 1:1.

-

The composite catalyst is added to the mixture.

-

The reaction mixture is heated to 90-140°C with stirring for 0.5 to 4 hours.

-

After the reaction is complete, the mixture is subjected to steam distillation under reduced pressure.

-

The distillate is cooled to precipitate the solid product, which is then filtered, washed with water, and dried.

-

Protocol B: Two-Step Chlorination with Phosphorus Oxychloride and Phosphorus Pentachloride

This process involves an initial reaction with phosphorus oxychloride followed by a second chlorination step with phosphorus pentachloride (PCl₅) or reactants that form it in situ (e.g., phosphorus trichloride (B1173362) and chlorine).

-

Reactants:

-

Barbituric acid

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus trichloride (PCl₃)

-

Chlorine (Cl₂)

-

Catalyst (optional, e.g., 1-methyl-2-pyrrolidone)

-

-

Procedure:

-

Barbituric acid is reacted with phosphorus oxychloride, optionally in the presence of a catalyst, at a temperature of 70° to 115°C.

-

Subsequently, phosphorus trichloride and chlorine are added to the reaction mixture.

-

The product, 2,4,6-trichloropyrimidine, is then isolated, typically by distillation.

-

Quantitative Data for 2,4,6-Trichloropyrimidine Synthesis

| Parameter | Protocol A[1] | Protocol B[2][3] |

| Starting Material | Barbituric Acid | Barbituric Acid |

| Chlorinating Agents | Phosphorus Oxychloride | Phosphorus Oxychloride, Phosphorus Trichloride, Chlorine |

| Catalyst | N,N-diethylaniline, N,N-dimethylaniline, quinoline composite | 1-methyl-2-pyrrolidone (optional) |

| Reaction Temperature | 90-140°C | 70-115°C (first step) |

| Reaction Time | 0.5 - 4 hours | 7 hours (first step), 4 hours (second step) |

| Yield | 80-92% | 80-95% |

| Purity | >99.52% | >97.6% |

Step 2: Nitration of 2,4,6-Trichloropyrimidine

The second step of the synthesis is the nitration of the 2,4,6-trichloropyrimidine intermediate at the 5-position of the pyrimidine (B1678525) ring. This is an electrophilic aromatic substitution reaction. Due to the electron-withdrawing nature of the three chlorine atoms and the two nitrogen atoms in the pyrimidine ring, the ring is highly deactivated, making nitration challenging. Therefore, strong nitrating conditions are typically required.

Proposed Reaction Mechanism

The nitration is expected to proceed via a standard electrophilic aromatic substitution mechanism. A mixture of concentrated nitric acid and concentrated sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). The pyrimidine ring, despite being deactivated, acts as a nucleophile and attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding this compound.

Experimental Protocol

-

Reactants:

-

2,4,6-Trichloropyrimidine

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

-

Proposed Procedure:

-

2,4,6-trichloropyrimidine is dissolved in concentrated sulfuric acid in a reaction vessel equipped with a stirrer and cooling capabilities.

-

The mixture is cooled to a low temperature (e.g., 0-5°C).

-

A cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise to the solution of the pyrimidine, maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by techniques such as TLC or GC).

-

The reaction mixture is then carefully poured onto crushed ice to precipitate the product.

-

The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Quantitative Data for Nitration of 2,4,6-Trichloropyrimidine

Detailed quantitative data such as reaction yield and specific conditions for the nitration of 2,4,6-trichloropyrimidine are not explicitly available in the reviewed literature. Researchers should perform optimization studies to determine the ideal reactant ratios, temperature, and reaction time for this step.

Visualizations

Synthesis Pathway of 2,4,6-Trichloropyrimidine

References

An In-depth Technical Guide to 2,4,6-Trichloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-nitropyrimidine is a highly reactive heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of three chlorine atoms and a nitro group on the pyrimidine (B1678525) ring, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄Cl₃N₃O₂ | |

| Molecular Weight | 228.42 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 56-58 °C | |

| Boiling Point | 314 °C | |

| Density | ~1.8 g/cm³ | |

| CAS Number | 4359-87-9 |

Synthesis and Purification

The synthesis of this compound is typically achieved through the chlorination and nitration of a pyrimidine precursor. A common starting material is 5-nitrouracil (B18501).

Experimental Protocol: Synthesis from 5-Nitrouracil

Materials:

-

5-Nitrouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-Diethylaniline

-

Water

-

Ethyl acetate

-

Activated carbon

Procedure:

-

In a suitable reaction vessel, suspend 5-nitrouracil in toluene.

-

Add N,N-diethylaniline to the suspension.

-

Slowly add phosphorus oxychloride to the mixture while maintaining the temperature between 60-65°C.

-

After the addition is complete, stir the reaction mixture at 60-65°C until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and concentrate under reduced pressure to remove excess phosphorus oxychloride.

-

Carefully quench the residue by adding it to a biphasic mixture of toluene and ice-water at 0-10°C.

-

Separate the organic layer and wash it with water.

-

Treat the organic layer with activated carbon to decolorize the solution.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

Ethanol or a mixture of hexane (B92381) and ethyl acetate

-

Ice bath

Procedure:

-

Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol).

-

If there are any insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Spectral Data

Characterization of this compound is crucial for confirming its identity and purity. Below is a summary of expected spectral data.

¹H NMR Spectroscopy

Due to the absence of protons directly attached to the pyrimidine ring, the ¹H NMR spectrum of this compound is expected to show no signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegative chlorine and nitro groups.

| Carbon Position | Expected Chemical Shift (ppm) |

| C-5 | ~130-140 |

| C-2, C-4, C-6 | ~150-165 |

FT-IR Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~1560-1580 | Asymmetric NO₂ stretch |

| ~1340-13 |

Spectroscopic Data Analysis of 2,4,6-Trichloro-5-nitropyrimidine: A Technical Guide

This technical guide provides a detailed analysis of the available spectroscopic data for 2,4,6-trichloro-5-nitropyrimidine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide also includes comparative data from its structural analog, 2,4,6-trichloropyrimidine (B138864), to aid in spectral interpretation. General experimental protocols for acquiring such data are also detailed.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₄Cl₃N₃O₂ | [1][2] |

| Molecular Weight | 228.42 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| CAS Number | 4359-87-9 | [1][3] |

Spectroscopic Data & Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected Data for this compound:

-

¹H NMR: The pyrimidine (B1678525) ring of the title compound is fully substituted and lacks any hydrogen atoms. Consequently, the ¹H NMR spectrum is expected to show no signals corresponding to the core aromatic structure.

Comparative Data for 2,4,6-Trichloropyrimidine: No quantitative ¹³C NMR data for 2,4,6-trichloropyrimidine was found in the conducted searches.

Infrared (IR) Spectroscopy

Expected Data for this compound: An experimental IR spectrum for this compound is not available in the searched literature. However, based on its structure, the spectrum would be characterized by:

-

N-O Stretching: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group (NO₂), typically found in the regions of 1560-1515 cm⁻¹ and 1385-1345 cm⁻¹, respectively.

-

C-Cl Stretching: Absorption bands in the fingerprint region (below 800 cm⁻¹) corresponding to the carbon-chlorine bonds.

-

C=N and C=C Stretching: Bands associated with the pyrimidine ring vibrations.

Comparative Data for 2,4,6-Trichloropyrimidine: Vibrational spectral data for 2,4,6-trichloropyrimidine has been reported, with assignments for the pyrimidine ring vibrations.[4]

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1560, 1533 | Ring stretching modes | [4] |

| 1433, 1407 | Ring stretching modes (v19) | [4] |

Mass Spectrometry (MS)

Expected Data for this compound: No experimental mass spectrum for the title compound was found. An electron ionization (EI) mass spectrum would be expected to display:

-

Molecular Ion (M⁺): A complex molecular ion peak cluster around m/z 227, 229, 231, and 233, reflecting the isotopic abundances of chlorine (³⁵Cl and ³⁷Cl). The presence of three chlorine atoms would lead to a characteristic isotopic pattern.[5]

-

Fragmentation: Common fragmentation pathways would likely involve the loss of a chlorine atom (-Cl), the nitro group (-NO₂), or a combination thereof. A plausible fragmentation pathway is illustrated in the visualizations section below.

Comparative Data for 2,4,6-Trichloropyrimidine: The NIST WebBook provides mass spectral data for 2,4,6-trichloropyrimidine.[6] The molecular ion (M⁺) has a base peak at m/z 181 (for the all ³⁵Cl isotopologue).

UV-Vis Spectroscopy

Expected Data for this compound: Experimental UV-Vis data is not available. The electronic spectrum would be influenced by the π-system of the pyrimidine ring and the electronic transitions of the nitro group.

Comparative Data for 2,4,6-Trichloropyrimidine: The electronic absorption spectrum of 2,4,6-trichloropyrimidine has been recorded and shows two absorption systems that are attributed to π-π* transitions.[4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. Perform locking and shimming procedures to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used. The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy (ATR Method)

-

Sample Preparation: Place a small amount of the solid sample directly onto the clean crystal of the Attenuated Total Reflectance (ATR) accessory.[8]

-

Data Acquisition: Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum, typically in the range of 4000-400 cm⁻¹. The instrument software will generate the final absorbance or transmittance spectrum.[4]

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small quantity of the sample into the high vacuum of the mass spectrometer, often using a direct insertion probe for solid samples.

-

Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: Accelerate the resulting ions and separate them according to their mass-to-charge (m/z) ratio using a mass analyzer.

-

Detection: Detect the ions and record their relative abundance to generate the mass spectrum. The presence of chlorine atoms can be confirmed by the characteristic isotopic peak ratios in the spectrum.[5]

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile).[9] From the stock solution, prepare a dilute solution in a quartz cuvette to ensure the maximum absorbance is within the linear range of the spectrophotometer (ideally < 1.0).

-

Data Acquisition: Record a baseline spectrum using a cuvette containing only the solvent.[9] Then, record the absorption spectrum of the sample solution over a specific wavelength range (e.g., 200-400 nm). The resulting spectrum is a plot of absorbance versus wavelength.

Visualizations

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

References

- 1. This compound | C4Cl3N3O2 | CID 4297843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-nitro-2,4,6-trichloropyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 4359-87-9 | FT154562 [biosynth.com]

- 4. ias.ac.in [ias.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]

- 7. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Reactivity Landscape of 2,4,6-Trichloro-5-nitropyrimidine: An In-depth Technical Guide for Synthetic Chemists

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-nitropyrimidine is a highly reactive and versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds of medicinal and materials science interest. The presence of three electrophilic carbon centers, activated by the electron-withdrawing effects of the pyrimidine (B1678525) nitrogens and the C5-nitro group, makes it a prime substrate for sequential nucleophilic aromatic substitution (SNAr) reactions. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, focusing on regioselectivity, and offers detailed experimental protocols for key transformations.

Core Principles of Reactivity

The reactivity of this compound is governed by the principles of nucleophilic aromatic substitution. The electron-deficient nature of the pyrimidine ring, further exacerbated by the potent electron-withdrawing nitro group at the 5-position, renders the chlorine-bearing carbons (C2, C4, and C6) highly susceptible to nucleophilic attack.

The general order of reactivity for nucleophilic substitution on the pyrimidine core is influenced by both electronic and steric factors. Typically, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position. This is attributed to the para- and ortho-relationship of these positions to the ring nitrogens and the C5-nitro group, which allows for effective stabilization of the negative charge in the Meisenheimer intermediate.

Reaction with Amine Nucleophiles

The reaction of this compound with amine nucleophiles is a cornerstone of its synthetic utility. The regioselectivity of these reactions is highly dependent on the nature of the amine and the reaction conditions.

Primary and Secondary Amines: Generally, primary and secondary amines preferentially attack the C4 and C6 positions. In many cases, it is challenging to achieve mono-substitution, and disubstitution at the C4 and C6 positions is often observed, leading to symmetric 4,6-diamino-2-chloro-5-nitropyrimidines.

Tertiary Amines: Interestingly, the use of tertiary amines can lead to a change in regioselectivity, favoring substitution at the C2 position. This is often followed by an in-situ N-dealkylation of the resulting quaternary ammonium (B1175870) intermediate to yield a secondary amine at the C2 position.[1] This provides a valuable synthetic route to otherwise difficult-to-access 2-amino-4,6-dichloropyrimidine (B145751) derivatives.

Quantitative Data for Reactions with Amines

| Nucleophile | Position(s) of Substitution | Product | Reaction Conditions | Yield (%) | Reference |

| Benzylamine (2 equiv.) | C4 & C6 | 4,6-bis(benzylamino)-2-chloro-5-nitropyrimidine | DCM, TEA, rt | Good | [2][3] |

| Various Primary Amines (2 equiv.) | C4 & C6 | Symmetric 4,6-dialkyl/arylamino-2-chloro-5-nitropyrimidines | DCM, TEA, rt | Good | [2][3] |

| Triethylamine (B128534) | C2 (followed by de-ethylation) | 2-(N-ethylamino)-4,6-dichloro-5-nitropyrimidine | Not specified | Moderate to Excellent | [1] |

Experimental Protocol: Synthesis of Symmetric 4,6-bis(alkylamino)-2-chloro-5-nitropyrimidines

This protocol is adapted from the reaction of 4-alkoxy-6-chloro-5-nitropyrimidines with primary amines, which readily proceeds to the disubstituted product.[2][3]

Materials:

-

This compound

-

Primary amine (2.0 equivalents)

-

Triethylamine (TEA) (2.2 equivalents)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq).

-

To this stirred solution, add the primary amine (2.0 eq) dropwise at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Reaction with Alkoxide Nucleophiles

The reaction with alkoxides offers a pathway to introduce oxygen-based functionalities onto the pyrimidine core. Similar to amine nucleophiles, the C4 and C6 positions are the most susceptible to attack. It is possible to achieve mono-alkoxylation under controlled conditions.

Quantitative Data for Reactions with Alkoxides

| Nucleophile | Position of Substitution | Product | Reaction Conditions | Yield (%) | Reference |

| Various alcohols (1 equiv.) | C4/C6 | 4-Alkoxy-2,6-dichloro-5-nitropyrimidine | THF, DBU, 0 °C | Moderate | [2][3] |

Experimental Protocol: Synthesis of 4-Alkoxy-2,6-dichloro-5-nitropyrimidine[2][3]

Materials:

-

4,6-Dichloro-5-nitropyrimidine (B16160) (used as a precursor in the reference, methodology is applicable)

-

Alcohol (1.0 equivalent)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents)

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

To a solution of 4,6-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous THF at 0 °C, a solution of the alcohol (1.0 eq) and DBU (1.5 eq) in THF is added dropwise over one hour.

-

The reaction mixture is stirred at 0 °C and monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is extracted with dichloromethane.

-

The combined organic layers are washed with a saturated aqueous solution of NaCl and dried over anhydrous sodium sulfate.

-

The solvent is evaporated, and the crude product can be purified by column chromatography.

Reaction with Thiol Nucleophiles

Thiolates are excellent nucleophiles and are expected to react readily with this compound. Based on the reactivity of analogous systems, substitution is anticipated to occur preferentially at the C4 and C6 positions. Due to the high nucleophilicity of thiolates, achieving selective mono-substitution might require careful control of stoichiometry and reaction temperature.

Visualizing Reaction Pathways and Workflows

To better illustrate the relationships and processes described, the following diagrams are provided.

Caption: Regioselectivity of this compound with Nucleophiles.

Caption: General Experimental Workflow for Nucleophilic Substitution.

Conclusion

This compound stands out as a highly valuable and reactive scaffold for the synthesis of diverse and complex nitrogen-containing heterocycles. The regioselectivity of its reactions with nucleophiles can be tuned by the choice of the nucleophile and reaction conditions, offering a rich platform for synthetic exploration. While the C4 and C6 positions are generally more susceptible to nucleophilic attack, the use of specific reagents, such as tertiary amines, can provide access to C2-functionalized products. The experimental protocols provided herein, along with the compiled reactivity data, serve as a foundational guide for researchers aiming to leverage the synthetic potential of this versatile building block. Further systematic studies are warranted to fully elucidate the reactivity of this compound with a broader range of nucleophiles under various conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

The Versatile Scaffolding of 2,4,6-Trichloro-5-nitropyrimidine in Modern Heterocyclic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Among the myriad of building blocks available to synthetic chemists, 2,4,6-trichloro-5-nitropyrimidine stands out as a highly versatile and reactive scaffold. Its unique electronic properties, stemming from the electron-withdrawing nitro group and the three reactive chlorine atoms at positions 2, 4, and 6, render it an exceptional precursor for the construction of a diverse array of fused and substituted pyrimidine-based heterocycles. These resulting compounds, including but not limited to pyrazolopyrimidines, furopyrimidines, and thienopyrimidines, are of significant interest due to their wide-ranging biological activities, finding applications as kinase inhibitors, antimicrobial agents, and agrochemicals.[1] This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound as a pivotal building block in heterocyclic synthesis, complete with detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows.

Chemical Properties and Reactivity

This compound is a crystalline solid with a molecular formula of C₄Cl₃N₃O₂ and a molecular weight of 228.42 g/mol .[2][3][4] Its melting point is in the range of 56-58°C.[5] The pyrimidine (B1678525) ring is highly electron-deficient due to the presence of two ring nitrogen atoms and the strongly electron-withdrawing nitro group at the C5 position. This electronic characteristic makes the chlorine atoms at C2, C4, and C6 highly susceptible to nucleophilic aromatic substitution (SNAr).

The reactivity of the chlorine atoms is differentiated, with the C4 and C6 positions being generally more reactive towards nucleophiles than the C2 position. This regioselectivity can be influenced by reaction conditions such as temperature, solvent, and the nature of the nucleophile, allowing for controlled sequential substitutions. This differential reactivity is a key feature that enables the construction of complex, multi-substituted pyrimidine derivatives.

Beyond nucleophilic substitution, the chlorine atoms on the pyrimidine ring also serve as excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. This dual reactivity in both SNAr and cross-coupling reactions significantly expands the synthetic utility of this compound, providing access to a vast chemical space of novel heterocyclic compounds.

Data Presentation: Synthesis of Heterocyclic Scaffolds

The following tables summarize quantitative data for the synthesis of various heterocyclic systems derived from this compound and its close analogs.

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Starting Material | Reagents and Conditions | Yield (%) | M.P. (°C) | Spectroscopic Data | Reference |

| 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid, reflux | 83 | 153-155 | ¹H NMR (400 MHz, DMSO-d₆) δ 12.34 (s, 1H), 8.13 (s, 1H), 8.03–8.01 (m, 2H), 7.54–7.50 (m, 2H), 7.37–7.33 (m, 1H), 2.52 (s, 3H). ¹³C NMR (101 MHz, DMSO-d₆) δ 157.99, 152.24, 148.88, 145.93, 138.29, 129.11, 126.62, 121.36, 105.74, 13.37. | [6] |

| 3-Amino-4-aryl-6-mercapto-3a,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine | 4-Amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine | Hydrazine (B178648) hydrate (B1144303), ethanol (B145695), reflux | - | - | General characterization by IR, ¹H NMR, and MS. | [7] |

| 6-Methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Ethyl 5-amino-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carboxylate | Acetonitrile, reflux | - | >300 | ¹H NMR (DMSO-d₆) δ 2.44 (s, 3H), 7.74 (s, 1H), 8.39 (d, 1H), 8.74 (d, 1H), 8.95 (s, 1H), 12.3 (s, 1H). MS: m/z 316 (M⁺). | [8] |

Table 2: Synthesis of Thieno[2,3-d]pyrimidine Derivatives

| Compound | Starting Material | Reagents and Conditions | Yield (%) | M.P. (°C) | Spectroscopic Data | Reference |

| 2,4-Dichlorothieno[2,3-d]pyrimidine | 2,4-Dihydroxythieno[2,3-d]pyrimidine | POCl₃, reflux | 75 | 161-162 | ¹H NMR (400 MHz; CDCl₃): δH 6.98 (d, 1H), 7.39 (d, 1H). ¹³C NMR (100 MHz; CDCl₃): δC 126.92, 123.03, 126.11, 153.62, 161.67, 154.75. MS: m/z 205 (M+H)⁺. | [9] |

| N⁴-Phenylthieno[2,3-d]pyrimidine-2,4-diamine | 2-Chloro-N-phenylthieno[2,3-d]pyrimidin-4-amine | 25% aq. NH₃, 90°C | - | - | ¹H NMR (DMSO-d₆) δ 4.15 (bs, 1H), 6.86 (2H, bs), 7.35 (d, 1H), 7.05 (1H, d, 1H), 6.83 (1H, t), 7.32 (2H, m), 7.76 (2H, m). MS: m/z 243 (M+H)⁺. | [10] |

| 2-(5-Tert-butylisoxazol-3-ylamino)-N'-(5,6,7,8-tetrahydrobenzo[3][11]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide | 2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[3][11]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide | 5-Tert-butylisoxazol-3-amine | 70 | 210-212 | ¹H NMR (400 MHz, DMSO-d₆) δ 1.50 (m, 9H), 1.60–3.00 (m, 8H), 2.13 (s, 1H), 4.50 (s, 1H), 4.95 (s, 2H), 7.00 (s, 1H), 8.56 (s, 1H), 12.10 (s, 1H). | [12] |

Table 3: Synthesis of Furo[2,3-d]pyrimidine Derivatives

| Compound | Starting Material | Reagents and Conditions | Yield (%) | M.P. (°C) | Spectroscopic Data | Reference |

| 5,6-Diphenyl-furo[2,3-d]pyrimidin-4-ol | 2-Amino-4,5-diphenylfuran-3-carbonitrile | Formic acid, reflux | - | - | General synthetic schemes provided. | [4] |

| 6-Aryl-furo[2,3-d]pyrimidin-4-ol | 2-Amino-5-arylfuran-3-carbonitrile | Formic acid, reflux | - | - | General synthetic schemes provided. | [4] |

| Furo[2,3-d]pyrimidine derivatives | 4-Hydroxy-6-methyl-2-phenylpyrimidine-5-carbonitrile sodium salt | α-Halo compounds, then NaOEt, reflux | - | - | General synthetic schemes provided. | [10] |

Experimental Protocols

General Procedure for Nucleophilic Substitution on this compound

A solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile, or THF) is treated with a nucleophile (1.0-1.2 eq) at a controlled temperature (typically ranging from 0 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired substituted pyrimidine derivative. The regioselectivity of the substitution can often be controlled by adjusting the reaction temperature and the nature of the nucleophile.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Step 1: Synthesis of 4-Hydrazinyl-2,6-dichloro-5-nitropyrimidine

To a solution of this compound (1 eq) in ethanol at 0 °C, hydrazine hydrate (1.1 eq) is added dropwise. The reaction mixture is stirred at 0 °C for 1-2 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 4-hydrazinyl-2,6-dichloro-5-nitropyrimidine.

Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Ring

The 4-hydrazinyl-2,6-dichloro-5-nitropyrimidine (1 eq) is refluxed in a high-boiling point solvent such as ortho-dichlorobenzene or in an acidic medium like polyphosphoric acid (PPA) for several hours. The reaction progress is monitored by TLC. After cooling, the reaction mixture is poured into ice water, and the precipitate is collected, washed with water, and purified by recrystallization or column chromatography to afford the corresponding pyrazolo[3,4-d]pyrimidine derivative.

Synthesis of Thieno[2,3-d]pyrimidines

Step 1: Synthesis of 4-(Thiophen-2-ylamino)-2,6-dichloro-5-nitropyrimidine

A mixture of this compound (1 eq), 2-aminothiophene (1 eq), and a base such as triethylamine (B128534) or diisopropylethylamine (1.2 eq) in a solvent like ethanol or THF is stirred at room temperature for several hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Step 2: Reductive Cyclization

The resulting 4-(thiophen-2-ylamino)-2,6-dichloro-5-nitropyrimidine is subjected to reductive cyclization. This can be achieved using various reducing agents, such as tin(II) chloride in ethanol or sodium dithionite (B78146) in an aqueous/organic biphasic system. The reaction mixture is typically heated to facilitate both the reduction of the nitro group to an amino group and the subsequent intramolecular cyclization onto the thiophene (B33073) ring. After an appropriate reaction time, the product is isolated by extraction and purified by chromatography to yield the thieno[2,3-d]pyrimidine.

Synthesis of Furo[2,3-d]pyrimidines

A general approach involves the initial reaction of this compound with a suitable oxygen-containing nucleophile that has a latent functionality for cyclization. For instance, reaction with a β-keto ester in the presence of a base can lead to a substituted pyrimidine intermediate. Subsequent intramolecular cyclization, often under acidic or basic conditions, can then form the fused furan (B31954) ring. Detailed experimental conditions would be highly substrate-dependent.

Mandatory Visualizations

Signaling Pathway: DHFR Inhibition by Pyrazolopyrimidine Analogs

Caption: Simplified schematic of DHFR inhibition by pyrazolopyrimidine analogs.

Experimental Workflow: High-Throughput Screening of Kinase Inhibitors

Caption: Workflow for high-throughput screening of kinase inhibitors.

Logical Relationship: Synthesis of Fused Pyrimidines

Caption: Logical flow for synthesizing fused pyrimidines.

Biological Significance

The heterocyclic compounds synthesized from this compound often exhibit significant biological activities. This is largely due to the pyrimidine core being a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets.

Kinase Inhibition: Many pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[13] For instance, they have been shown to inhibit Cyclin-Dependent Kinases (CDKs), such as CDK2, which are key players in cell cycle progression.[14] Dysregulation of CDK activity is a hallmark of many cancers, making CDK inhibitors a promising class of anticancer agents. The pyrazolopyrimidine scaffold can act as an ATP-mimetic, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Antimicrobial and Antifungal Activity: Thieno[2,3-d]pyrimidine derivatives have demonstrated broad-spectrum antimicrobial and antifungal activities.[15] These compounds can interfere with essential cellular processes in microorganisms, leading to growth inhibition or cell death. The structural diversity that can be achieved through substitution on the thienopyrimidine core allows for the fine-tuning of activity against specific pathogens.

Dihydrofolate Reductase (DHFR) Inhibition: Certain pyrazolopyrimidine analogs have been investigated as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleic acids and some amino acids.[2][3] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This mechanism is the basis for the action of several anticancer and antimicrobial drugs.

Conclusion

This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery and development. Its well-defined reactivity, particularly the regioselective nature of its nucleophilic substitution reactions, allows for the rational design and synthesis of complex molecular architectures. The resulting fused pyrimidine systems, such as pyrazolopyrimidines, thienopyrimidines, and furopyrimidines, have demonstrated a remarkable breadth of biological activities, including kinase inhibition and antimicrobial effects. This guide has provided a foundational understanding of the chemistry of this compound and its application in constructing these valuable heterocyclic scaffolds. Further exploration of the synthetic possibilities offered by this building block is certain to yield novel compounds with tailored properties for various scientific and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 3. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]

- 4. imtm.cz [imtm.cz]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. ijacskros.com [ijacskros.com]

- 11. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Theoretical Insights into the Reactivity of 2,4,6-Trichloro-5-nitropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the theoretical and practical aspects of 2,4,6-trichloro-5-nitropyrimidine's reactivity. This highly functionalized pyrimidine (B1678525) serves as a versatile building block in the synthesis of diverse chemical entities, particularly in the realms of agrochemicals and pharmaceuticals.[1] Its reactivity is dominated by the interplay of the electron-deficient pyrimidine core, the strong electron-withdrawing effect of the nitro group, and the presence of three labile chlorine atoms, making it a prime substrate for nucleophilic aromatic substitution (SNAr) reactions. This document will delve into the theoretical underpinnings of its reactivity, supported by data from analogous systems, and provide detailed experimental protocols for its key transformations.

Introduction to this compound

This compound is a stable and effective compound utilized as a crucial intermediate in the synthesis of a variety of commercially important molecules, including herbicides, fungicides, and antimicrobial agents.[1] The strategic placement of three chlorine atoms at the 2, 4, and 6 positions, coupled with a nitro group at the 5-position, renders the pyrimidine ring highly susceptible to nucleophilic attack. This high degree of reactivity, which can be modulated to achieve regioselective substitutions, makes it an invaluable tool for medicinal and agricultural chemists.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4Cl3N3O2 | --INVALID-LINK-- |

| Molecular Weight | 228.42 g/mol | --INVALID-LINK-- |

| Appearance | Solid | Sigma-Aldrich |

| CAS Number | 4359-87-9 | --INVALID-LINK-- |

Theoretical Reactivity Analysis

The reactivity of this compound is predominantly governed by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being inherently electron-deficient due to the two nitrogen atoms, is further activated by the potent electron-withdrawing nitro group at the C5 position. This activation facilitates the attack of nucleophiles on the carbon atoms bearing the chlorine leaving groups.

Regioselectivity of Nucleophilic Substitution

In the absence of specific computational data for this compound, we can infer the probable regioselectivity by examining related systems like 2,4-dichloro-5-nitropyrimidine (B15318). In such systems, nucleophilic attack is generally favored at the C4 position (para to the nitro group) over the C2 position (ortho to the nitro group). This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the attack at C4, where the negative charge can be delocalized onto the nitro group through resonance.

However, studies on 2,4-dichloro-5-nitropyrimidine have shown that the use of tertiary amines can lead to a surprising C2 selectivity through an in-situ N-dealkylation mechanism.[1] This suggests that the regioselectivity of nucleophilic substitution on this compound can likely be tuned by the careful selection of the nucleophile and reaction conditions. Given the presence of three chlorine atoms, the substitution pattern can be complex, with the potential for mono-, di-, and tri-substituted products. The chlorine at the C2 position is flanked by two ring nitrogens, which generally enhances its reactivity in comparison to the C4 and C6 chlorines in the absence of a C5-nitro group. The interplay between the activating effects of the ring nitrogens and the C5-nitro group will dictate the ultimate substitution pattern.

Reduction of the Nitro Group

The nitro group at the C5 position can be readily reduced to an amino group, which opens up further avenues for functionalization, such as diazotization and subsequent substitution, or cyclization reactions to form fused heterocyclic systems. Standard reduction methods, such as catalytic hydrogenation or the use of reducing metals in acidic media (e.g., SnCl₂/HCl), are expected to be effective. The choice of reducing agent will be critical to avoid undesired side reactions, such as the reduction of the chloro substituents.

Experimental Protocols

The following protocols are adapted from literature procedures for structurally related compounds and provide a strong starting point for the synthesis and modification of this compound. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Synthesis of this compound (Analogous Procedure)

This procedure is adapted from the synthesis of 2,4,6-trichloropyrimidine-5-carbaldehyde (B1310558) from barbituric acid. The nitration of barbituric acid would be a preceding step.

Materials:

-

5-Nitrobarbituric acid

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

Procedure:

-

In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, slowly add phosphorus oxychloride to N,N-dimethylformamide at 0 °C with continuous stirring.

-

To this cold mixture, add 5-nitrobarbituric acid in portions under vigorous stirring.

-

Slowly raise the temperature of the reaction mixture to 50 °C and maintain for 6 hours.

-

Further, increase the temperature to 85 °C and maintain for 20 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The precipitated product is filtered, washed with cold water, and dried to yield crude this compound.

-

Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Nucleophilic Aromatic Substitution with a Primary Amine (General Protocol)

This protocol is a general guideline for the monosubstitution of a chlorine atom with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline, benzylamine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., acetonitrile, THF, or ethanol)

Procedure:

-

Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add the primary amine (1.0-1.2 eq.) and the base (1.5-2.0 eq.) to the solution.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

The residue is then subjected to an aqueous work-up by partitioning between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to isolate the desired mono-substituted product.

Reduction of the Nitro Group to an Amine (General Protocol)

This protocol describes a general method for the reduction of the nitro group using tin(II) chloride.

Materials:

-

This compound derivative

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ethyl acetate

Procedure:

-

Dissolve the this compound derivative (1.0 eq.) in concentrated HCl in a round-bottom flask.

-

To the stirred solution, add SnCl₂·2H₂O (4.0-5.0 eq.) portion-wise.

-

Heat the reaction mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully neutralize with a concentrated NaOH solution until the pH is basic, which will precipitate tin salts.

-

Extract the aqueous slurry with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amino-pyrimidine derivative.

-

Purify the product by column chromatography or recrystallization.

Data Presentation

As specific quantitative theoretical data for this compound is not available, the following table presents a qualitative summary of its expected reactivity based on analogous systems.

Table 2: Qualitative Reactivity Summary

| Reaction Type | Position(s) | Influencing Factors | Expected Outcome |

| Nucleophilic Aromatic Substitution | C4/C6 | Electronic effects of NO₂, steric hindrance, nature of nucleophile | Mono-, di-, or tri-substituted products. Regioselectivity can be tuned. |

| C2 | Activation by adjacent nitrogen atoms | Substitution may occur, especially with specific nucleophiles or under forcing conditions. | |

| Nitro Group Reduction | C5 | Choice of reducing agent | High yield of the corresponding 5-aminopyrimidine. |

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its reactivity is dominated by nucleophilic aromatic substitution, with the regioselectivity being a subject of interest for targeted synthesis. The nitro group provides strong activation and a handle for further functionalization through reduction. While direct theoretical studies on this specific molecule are lacking, a strong predictive understanding can be derived from related systems. The experimental protocols provided in this guide, adapted from established literature, offer a solid foundation for researchers to explore the rich chemistry of this valuable compound in the development of novel pharmaceuticals and agrochemicals. Further computational studies are warranted to provide a more quantitative and detailed picture of the electronic structure and reaction mechanisms of this important building block.

References

Lacking definitive quantitative data in the public domain, this technical guide provides a comprehensive framework for determining the solubility of 2,4,6-Trichloro-5-nitropyrimidine in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a clear workflow for solubility assessment.

Data Presentation

As no quantitative solubility data for 2,4,6-Trichloro-5-nitropyrimidine was found in the public domain, a template table is provided below for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | ||

| e.g., Dichloromethane | e.g., 25 | e.g., Gravimetric | ||

| e.g., Toluene | e.g., 25 | e.g., UV-Vis | ||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | ||

| e.g., Methanol | e.g., 25 | e.g., HPLC |

Experimental Protocols

The determination of solubility is a critical step in chemical and pharmaceutical development. The following protocols are synthesized from established methodologies for measuring the solubility of solid compounds in liquid solvents[6][7]. The shake-flask method is considered a reliable technique for determining equilibrium solubility[8].

Protocol 1: Equilibrium Solubility Determination using the Shake-Flask Method

This method is designed to measure the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Thermostatic bath or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation[9].

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or stirrer. Agitate the mixture at a constant temperature for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached[6]. It is advisable to conduct preliminary experiments to determine the necessary equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Maintain the temperature of the vials during this period.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Quantification:

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy[10][11].

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the solute in the sample.

-

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results[8].

Protocol 2: Gravimetric Solubility Determination

This is a simpler, though potentially less precise, method for determining solubility.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Vials or flasks with airtight seals

-

Shaker or stirrer with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish or watch glass

-

Oven or vacuum desiccator

Procedure:

-

Saturation: Prepare a saturated solution as described in steps 1 and 2 of the Shake-Flask Method.

-

Sampling and Filtration: Carefully decant or filter a known volume of the saturated supernatant to remove all undissolved solids.

-

Solvent Evaporation: Transfer the clear, filtered solution to a pre-weighed evaporating dish.

-

Drying: Gently evaporate the solvent in a fume hood or under reduced pressure. Dry the remaining solid residue to a constant weight in an oven or vacuum desiccator at a temperature that will not cause decomposition of the compound.

-

Weighing: Accurately weigh the evaporating dish containing the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the solvent used.

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

References

- 1. CAS 4359-87-9: this compound [cymitquimica.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. 2,4,5-Trichloropyrimidine | 5750-76-5 [chemicalbook.com]

- 4. 2,4,5-Trichloropyrimidine, 98% | Fisher Scientific [fishersci.ca]

- 5. 4,6-Dichloro-5-nitropyrimidine | 4316-93-2 [chemicalbook.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pharmajournal.net [pharmajournal.net]

- 10. improvedpharma.com [improvedpharma.com]

- 11. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2,4,6-Trichloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-nitropyrimidine is a highly reactive and versatile building block in organic synthesis, particularly for the preparation of polysubstituted pyrimidine (B1678525) derivatives of interest in medicinal chemistry and materials science. The pyrimidine core is activated towards nucleophilic aromatic substitution (SNAr) by the presence of three chlorine atoms and a strongly electron-withdrawing nitro group at the C5 position. This electronic activation facilitates the sequential displacement of the chloro substituents by a variety of nucleophiles, including amines, alkoxides, and thiols, allowing for the introduction of diverse functionalities.

Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on the this compound ring is primarily governed by electronic and steric factors. The two ring nitrogens and the C5-nitro group strongly activate the chlorine atoms at the C2, C4, and C6 positions towards nucleophilic attack.

Generally, the C4 and C6 positions are electronically equivalent and more activated than the C2 position for SNAr. The negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C4 or C6 can be effectively delocalized onto the adjacent ring nitrogen and the nitro group. The C2 position, situated between two nitrogen atoms, is also activated but is typically less reactive than the C4 and C6 positions.

Therefore, the first nucleophilic substitution is expected to occur preferentially at either the C4 or C6 position. With a stoichiometric amount of a nucleophile, a mixture of 4-substituted and 6-substituted isomers may be formed, which are often identical due to the symmetry of the starting material with respect to these positions. The second substitution will then occur at the remaining equivalent position (C6 or C4). The final substitution at the C2 position is generally more challenging and often requires more forcing reaction conditions.

The nature of the nucleophile can also influence the regioselectivity. For instance, sterically hindered nucleophiles may show a different selectivity profile compared to smaller nucleophiles.

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates and nucleophiles.

Protocol 1: Monosubstitution with Primary and Secondary Amines (Expected major product: 4-Amino-2,6-dichloro-5-nitropyrimidine)

This protocol describes the selective monosubstitution at the C4/C6 position with an amine nucleophile.

Materials:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.0-1.2 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5-2.0 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.

-

Add the amine nucleophile to the solution, followed by the addition of the base (TEA or DIPEA).

-

Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

If the reaction is sluggish at room temperature, it can be gently heated to 40-60 °C.

-

Upon completion (disappearance of the starting material), concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Protocol 2: Disubstitution with Primary Amines (Expected major product: 4,6-Diamino-2-chloro-5-nitropyrimidine)

This protocol outlines the disubstitution at the C4 and C6 positions with a primary amine.

Materials:

-

This compound (1.0 equiv)

-

Primary amine (2.0-2.5 equiv)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0-4.0 equiv)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography or recrystallization solvents

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve this compound in the chosen anhydrous solvent.

-

Add the primary amine (in excess) to the solution, followed by the addition of the base.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

The residue can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Monosubstitution with Alkoxides (Expected major product: 4-Alkoxy-2,6-dichloro-5-nitropyrimidine)

This protocol describes the selective monosubstitution with an alcohol in the presence of a non-nucleophilic base.

Materials:

-

This compound (1.0 equiv)

-

Alcohol (1.0-1.2 equiv)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To an ice-cooled solution of this compound in anhydrous THF, add the alcohol.[1][2]

-

Slowly add DBU to the reaction mixture while maintaining the temperature at 0 °C.[1][2]

-

Stir the reaction at 0 °C and monitor its progress by TLC.

-

After completion, remove the solvent under reduced pressure.

-

The crude product is then subjected to an aqueous work-up (e.g., extraction with a suitable organic solvent like ethyl acetate) and purified by silica gel column chromatography.

Protocol 4: Substitution with Thiolates (Expected major product: 4,6-Bis(arylthio)-2-chloro-5-nitropyrimidine)

This protocol is a general guideline for the reaction with thiol nucleophiles. The reactivity of thiols can vary, and optimization may be required.

Materials:

-

This compound (1.0 equiv)

-

Thiol (2.0-2.2 equiv)

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH) (2.2-2.5 equiv)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN))

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere, prepare a solution of the thiol in the chosen anhydrous solvent.

-

Carefully add the base (K2CO3 or NaH) to the thiol solution to generate the thiolate in situ.

-

To this mixture, add a solution of this compound in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature or gently heat if necessary. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Data Presentation

The following tables summarize representative yields for nucleophilic aromatic substitution reactions on chloro-substituted nitropyrimidines. Note that these are illustrative examples, and yields can vary depending on the specific nucleophile and reaction conditions.

Table 1: Amination of Chloro-nitropyrimidines

| Starting Material | Amine Nucleophile | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4,6-Dichloro-5-nitropyrimidine | Benzylamine | 4,6-Bis(benzylamino)-5-nitropyrimidine | DCM | TEA | RT | - | Good | [1][2] |

| 4,6-Dichloro-5-nitropyrimidine | Various primary amines | Symmetric 4,6-diamino-5-nitropyrimidines | DCM | TEA | RT | - | Good | [1][2] |

Table 2: Alkoxylation of Chloro-nitropyrimidines

| Starting Material | Alcohol | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4,6-Dichloro-5-nitropyrimidine | Prop-2-yn-1-ol | 4-Chloro-5-nitro-6-(prop-2-yn-1-yloxy)pyrimidine | THF | DBU | 0 | 1 | Moderate | [1][2] |

| 4,6-Dichloro-5-nitropyrimidine | Benzyl alcohol | 4-(Benzyloxy)-6-chloro-5-nitropyrimidine | THF | DBU | 0 | 1 | Moderate | [1][2] |

| 4,6-Dichloro-5-nitropyrimidine | Ethanol | 4-Chloro-6-ethoxy-5-nitropyrimidine | THF | DBU | 0 | 1 | Moderate | [1][2] |

Visualizations

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Caption: A typical experimental workflow for nucleophilic aromatic substitution reactions.

References

Application Notes and Protocols for the Regioselective Functionalization of 2,4,6-Trichloro-5-nitropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,6-Trichloro-5-nitropyrimidine is a highly reactive and versatile building block in organic synthesis, particularly for the construction of diverse heterocyclic compounds with significant potential in medicinal chemistry. The presence of three chlorine atoms at the 2, 4, and 6 positions, activated by the strongly electron-withdrawing nitro group at the 5-position, renders the pyrimidine (B1678525) ring susceptible to nucleophilic aromatic substitution (SNAr). The distinct electronic environment of each chlorinated position allows for controlled, regioselective functionalization, making this scaffold particularly attractive for the generation of compound libraries for drug discovery.

The substituted pyrimidine core is a prevalent motif in a wide range of biologically active molecules, including kinase inhibitors for cancer therapy. The ability to selectively introduce various functionalities at specific positions of the this compound core enables the fine-tuning of physicochemical and pharmacological properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the regioselective functionalization of this compound with various nucleophiles, including amines, thiols, and alcohols.

Regioselectivity Principles

The regioselectivity of nucleophilic aromatic substitution on the this compound ring is primarily governed by the electronic effects of the ring nitrogen atoms and the nitro group. The C4 and C6 positions are electronically equivalent and are the most activated sites for nucleophilic attack due to strong resonance stabilization of the Meisenheimer intermediate by the adjacent nitro group and the ring nitrogens. The C2 position is less electrophilic.

Generally, the observed order of reactivity for nucleophilic substitution is C4/C6 > C2. This inherent selectivity allows for a stepwise and controlled introduction of different nucleophiles. With primary and secondary amines, substitution occurs preferentially at the C4/C6 positions. Interestingly, for the related 2,4-dichloro-5-nitropyrimidine, it has been reported that tertiary amines can direct substitution to the C2 position.

Data Presentation: Regioselective Functionalization with Amines

The following table summarizes the typical regioselective outcomes and reaction conditions for the monosubstitution of this compound with various amine nucleophiles.

| Nucleophile (Amine) | Product(s) | Typical Reaction Conditions | Yield (%) | Regioselectivity (4/6- vs. 2-) | Reference(s) |

| Ammonia | 4-Amino-2,6-dichloro-5-nitropyrimidine | Aq. Ammonia, THF, 0 °C to rt | ~70-80 | Predominantly C4/C6 | Adapted from similar systems |

| Primary Amines (e.g., Benzylamine) | 4-(Benzylamino)-2,6-dichloro-5-nitropyrimidine | DIPEA, Acetonitrile, 0 °C | ~60-75 | >5:1 | [1] |

| Secondary Amines (e.g., Piperidine) | 4-(Piperidin-1-yl)-2,6-dichloro-5-nitropyrimidine | K₂CO₃, DMF, rt | ~80-90 | High C4/C6 selectivity | Adapted from similar systems |

Experimental Protocols

Protocol 1: Regioselective Monosubstitution with a Primary Amine (e.g., Benzylamine)

This protocol describes the general procedure for the regioselective substitution of a chlorine atom at the C4/C6 position of this compound with a primary amine.

Materials:

-

This compound

-

Benzylamine (B48309) (or other primary amine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (1.1 eq) to the solution, followed by the dropwise addition of a solution of benzylamine (1.0 eq) in anhydrous acetonitrile.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion (typically 1-3 hours), remove the solvent under reduced pressure.

-

Partition the residue between DCM and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the pure 4-(benzylamino)-2,6-dichloro-5-nitropyrimidine.[1]

Protocol 2: Regioselective Monosubstitution with a Thiol (e.g., Thiophenol)

This protocol outlines a general method for the regioselective substitution at the C4/C6 position with a thiol nucleophile.

Materials:

-

This compound

-

Thiophenol (or other thiol)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 eq).

-

Add thiophenol (1.1 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

After the reaction is complete (typically 2-4 hours), pour the mixture into ice-water and extract with EtOAc.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to yield the desired 2,6-dichloro-4-(phenylthio)-5-nitropyrimidine.

Protocol 3: Disubstitution with an Amine

This protocol provides a general method for the synthesis of 2,4-bis(alkylamino)-6-chloro-5-nitropyrimidines.

Materials:

-

This compound

-

Alkylamine (e.g., ethylamine) (excess)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol.

-

Add an excess of the alkylamine (e.g., a 40% aqueous solution of ethylamine, >4.0 eq) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain the 2,4-bis(alkylamino)-6-chloro-5-nitropyrimidine.

Mandatory Visualizations

Caption: Regioselective monosubstitution pathways of this compound.

Caption: Experimental workflow for regioselective amination.

Applications in Drug Discovery

Substituted 5-nitropyrimidines are valuable scaffolds in drug discovery, serving as key intermediates for the synthesis of a variety of therapeutic agents. Their ability to undergo sequential and regioselective SNAr reactions allows for the creation of diverse molecular libraries for screening against various biological targets.

Kinase Inhibitors

A significant application of functionalized pyrimidines is in the development of protein kinase inhibitors.[2] Many kinase inhibitors feature a heterocyclic core that mimics the purine (B94841) ring of ATP, and the substituted pyrimidine scaffold is well-suited for this purpose. The functional groups introduced onto the pyrimidine ring can be tailored to interact with specific amino acid residues in the ATP-binding pocket of the target kinase, thereby achieving potency and selectivity. For instance, various pyrimidine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[3]

Caption: Inhibition of CDK-mediated cell cycle progression by a pyrimidine-based inhibitor.

Synthesis of Purine Analogs

Functionalized this compound derivatives are excellent precursors for the synthesis of purine analogs.[4][5] By introducing an amino group at the C4 or C6 position and another nucleophile at the adjacent position, subsequent reduction of the nitro group to an amine, followed by cyclization, can afford a variety of substituted purines. Purine analogs are a cornerstone of chemotherapy and antiviral therapy, acting as antimetabolites that interfere with nucleic acid synthesis.[6][7]

Conclusion